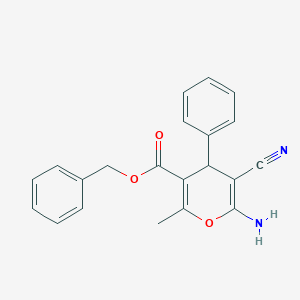

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

Description

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (CAS 300589-42-8) is a polysubstituted 4H-pyran derivative characterized by a benzyl ester group at position 3, a cyano group at position 5, and a phenyl ring at position 4 . Its molecular formula is C₂₁H₁₈N₂O₃, with a molecular weight of 346.38 g/mol. The compound belongs to the 2-amino-4H-pyran class, which is widely studied for biological activities such as antitumor, antimicrobial, and kinase inhibition .

Properties

IUPAC Name |

benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-14-18(21(24)25-13-15-8-4-2-5-9-15)19(16-10-6-3-7-11-16)17(12-22)20(23)26-14/h2-11,19H,13,23H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHBVQLLXJSGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction provides a novel route to highly reactive pyrans . The reaction conditions often include the use of solvents such as ethanol and catalysts like calcium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Nano-MgO (5 mol%) |

| Solvent | Water |

| Temperature | 80°C |

| Reaction Time | 45–80 minutes |

| Yield | 85–93% |

This method outperforms traditional approaches in yield and reaction time (Table 1) .

Amino Group (-NH₂)

Cyano Group (-CN)

-

Hydrolysis : Under acidic or basic conditions, the nitrile can convert to a carboxylic acid (-COOH) or amide (-CONH₂).

Ester Moiety (-COOCH₂C₆H₅)

-

Hydrolysis : Cleavage in acidic/basic media produces the corresponding carboxylic acid.

-

Transesterification : Reacts with alcohols (e.g., methanol) to yield methyl esters.

Derivatization for Biological Activity

Substituted derivatives of this compound show enhanced pharmacological properties. For example:

-

Antibacterial Activity : Derivatives with electron-withdrawing groups (e.g., 6b , 6c ) exhibit potent activity against Gram-positive bacteria (Table 2) .

-

Antioxidant Capacity : Derivatives 6g and 6j demonstrated DPPH radical scavenging comparable to BHT (IC₅₀ = 0.072–0.074 mM) .

Mechanistic Insights

The catalytic role of nano-MgO involves dual activation:

-

Lewis Acid Sites : Coordinate with carbonyl groups of aldehydes to enhance electrophilicity.

-

Lewis Base Sites : Deprotonate malononitrile to facilitate Knoevenagel condensation .

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged UV exposure or extreme pH. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C.

Future Research Directions

-

Cross-Coupling Reactions : Explore Suzuki-Miyaura or Heck couplings using the aryl halide derivatives.

-

Biosynthetic Pathways : Investigate enzymatic modifications for targeted drug design.

Scientific Research Applications

Medicinal Chemistry

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Antimicrobial Activity: Studies have demonstrated that derivatives of pyran compounds exhibit antimicrobial properties. Benzyl 6-amino derivatives have shown efficacy against various bacterial strains, indicating potential use in developing new antibiotics .

- Anti-inflammatory Properties: Research indicates that pyran derivatives can modulate inflammatory responses. The benzyl group in this compound may enhance its ability to interact with inflammatory mediators, providing a pathway for therapeutic applications in treating inflammatory diseases .

Organic Synthesis

The compound is also notable for its role in organic synthesis, particularly in the formation of complex molecules through various reactions.

Synthesis Methodologies:

- One-Pot Reactions: Efficient one-pot synthesis methods have been developed for creating 6-amino-pyran derivatives, including this compound. These methods typically involve the condensation of malononitrile with aromatic aldehydes and other reagents under mild conditions, highlighting the compound's utility in synthetic organic chemistry .

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| TMG/[bmim][BF4] | 80 °C | 83 |

| Cu(II) oxymetasilicate | CH₃CN/reflux | 88 |

| Mg/La mixed oxide | CH₃OH/65 °C | 83 |

Material Science

This compound has potential applications in material science due to its unique chemical structure.

Polymer Chemistry:

The compound can serve as a building block for polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material performance, particularly in biomedical applications where biocompatibility is crucial.

Future Directions and Research Opportunities

The exploration of this compound is still in its nascent stages, suggesting several avenues for future research:

- Expanded Biological Testing: Further investigation into its pharmacological properties could reveal additional therapeutic uses.

- Development of New Derivatives: Modifying the benzyl group or other components may lead to compounds with enhanced efficacy or reduced side effects.

- Application in Nanotechnology: The potential for this compound to be integrated into nanostructured materials warrants investigation, particularly for drug delivery systems.

Mechanism of Action

The mechanism by which Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The pyran ring structure also allows for π-π interactions with aromatic residues in biological molecules, further influencing its activity.

Comparison with Similar Compounds

Key Observations :

- Ethyl esters are more common in corrosion inhibition due to balanced hydrophobicity .

- Substituent Effects :

- Chlorophenyl (CAS 41799-80-8): Introduces electron-withdrawing Cl, enhancing electronic interactions in kinase inhibition .

- Methoxy Groups (CAS 337505-94-9): Improve solubility but may reduce metabolic stability .

- Isopropyl (CAS Ethyl 4-isopropyl): Alters steric bulk, affecting binding to biological targets .

2.4 Physicochemical Properties

- Crystallinity: Ethyl analogs (e.g., CAS 41799-80-8) form hydrogen-bonded networks (N–H⋯O/N) stabilizing crystal structures .

- Solubility : Benzyl esters are less water-soluble than ethyl analogs but more lipid-soluble, favoring blood-brain barrier penetration in drug design.

Biological Activity

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyran ring substituted with an amino group, a cyano group, and a benzyl ester, which contribute to its reactivity and biological interactions. Its molecular formula is CHNO, and it has been identified as a key intermediate in various synthetic pathways for more complex heterocyclic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Protein-Ligand Interactions : The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in disease processes, including cancer proliferation.

- Antioxidant Activity : The structure allows for effective scavenging of free radicals, contributing to its antioxidant properties.

Anticancer Activity

Research has demonstrated that derivatives of 4H-pyran, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Benzyl 6-amino... | HCT116 (Colorectal cancer) | 75.1 | |

| Benzyl 6-amino... | MDA-MB-435 (Breast cancer) | 86.2 |

The presence of electron-withdrawing groups like cyano enhances cytotoxicity by stabilizing the transition state during enzyme interactions, leading to increased inhibition of cancer cell proliferation .

Antimicrobial Activity

Benzyl 6-amino derivatives have shown broad-spectrum antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating potent antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through assays measuring the stabilization of red blood cell membranes. High percentages of stabilization (up to 99.25%) were observed, suggesting significant anti-inflammatory activity .

Case Studies and Research Findings

- Study on Cytotoxicity : A comparative study on various pyran derivatives indicated that those with electron-withdrawing substituents showed higher cytotoxicity against multiple cancer cell lines. Benzyl 6-amino derivatives were among the most effective .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited strong DPPH radical scavenging activity, with percentages exceeding 90%, highlighting its potential as an antioxidant agent .

- Enzyme Inhibition Studies : Molecular docking studies revealed that Benzyl 6-amino derivatives effectively bind to active sites of enzymes implicated in cancer progression, confirming their role as potential therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.